5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
Overview
Description
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is a cyclic organophosphorus compound with the molecular formula C5H11O4P. It is known for its unique structural properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . This reaction yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.
Scientific Research Applications
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide has several scientific research applications:
Mechanism of Action
The mechanism by which 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide exerts its effects involves its ability to form stable cyclic structures and participate in various chemical reactions. Its molecular targets and pathways include interactions with metal catalysts in coupling reactions and the formation of stable radical intermediates in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylpropane-1,3-diol cyclic phosphonate
- Cyclic 2,2-dimethyltrimethylene phosphonate
- Neopentylene phosphite
- Neopentylglycol hydrogen phosphite
Uniqueness
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is unique due to its ability to form stable cyclic structures and its reactivity in various chemical reactions. Its applications in both scientific research and industrial processes highlight its versatility and importance.
Properties
IUPAC Name |
2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O4P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCNAKMVBMFRKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301269 | |
Record name | 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873-99-4 | |
Record name | NSC142148 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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